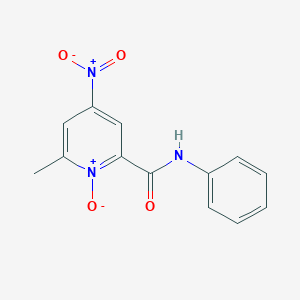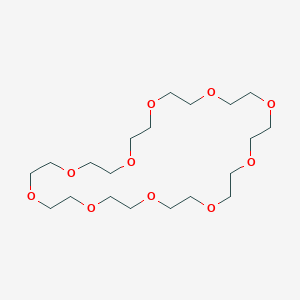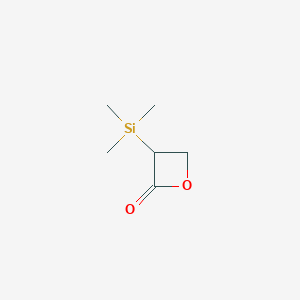![molecular formula C21H18N6O12S3 B14640921 1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane CAS No. 52082-72-1](/img/structure/B14640921.png)
1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane is a complex organic compound characterized by the presence of three nitrophenylsulfonyl groups attached to a triazinane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane typically involves the reaction of 1,3,5-triazinane with 4-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where the nitrophenylsulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid is commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Reduction: The major product of reduction is 1,3,5-Tris[(4-aminophenyl)sulfonyl]-1,3,5-triazinane.
Substitution: The products of substitution reactions depend on the nucleophile used but generally involve the replacement of the nitrophenylsulfonyl groups with the nucleophile.
Applications De Recherche Scientifique
1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane involves its interaction with molecular targets through its nitrophenylsulfonyl groups. These groups can engage in various chemical interactions, such as hydrogen bonding or electrostatic interactions, with biological molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris[(4-aminophenyl)sulfonyl]-1,3,5-triazinane: A reduced form of the compound with amino groups instead of nitro groups.
1,3,5-Tris[(4-methylphenyl)sulfonyl]-1,3,5-triazinane: A derivative with methyl groups instead of nitro groups.
Uniqueness
1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. The nitro groups make it a versatile intermediate for further chemical modifications, allowing the synthesis of a wide range of derivatives with diverse properties.
Propriétés
Numéro CAS |
52082-72-1 |
|---|---|
Formule moléculaire |
C21H18N6O12S3 |
Poids moléculaire |
642.6 g/mol |
Nom IUPAC |
1,3,5-tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane |
InChI |
InChI=1S/C21H18N6O12S3/c28-25(29)16-1-7-19(8-2-16)40(34,35)22-13-23(41(36,37)20-9-3-17(4-10-20)26(30)31)15-24(14-22)42(38,39)21-11-5-18(6-12-21)27(32)33/h1-12H,13-15H2 |
Clé InChI |
UUDBIJMHIGGYCP-UHFFFAOYSA-N |
SMILES canonique |
C1N(CN(CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



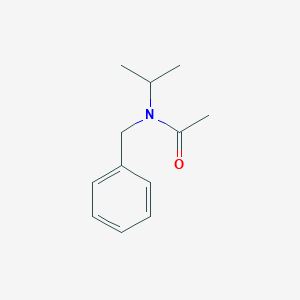

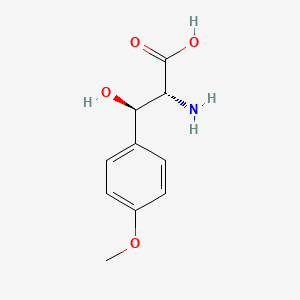
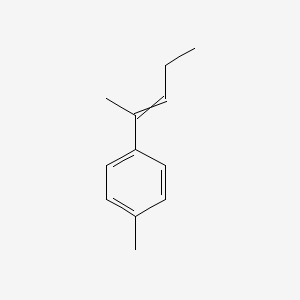
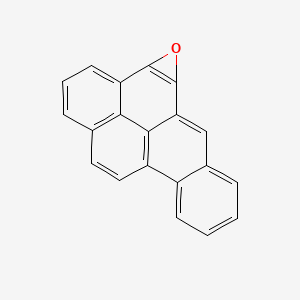
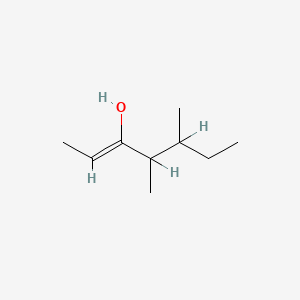
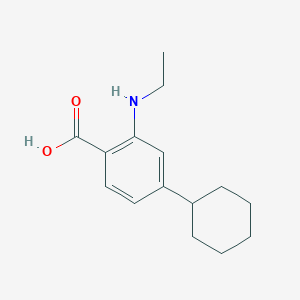
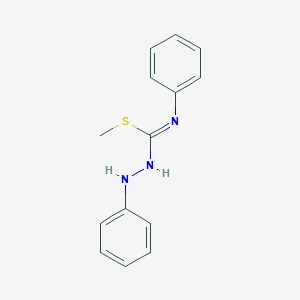
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640891.png)
![(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine](/img/structure/B14640893.png)
